Methyl 4-((4-acetylphenyl)carbamoyl)benzoate
Description
Methyl 4-((4-acetylphenyl)carbamoyl)benzoate is an organic compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Properties
IUPAC Name |
methyl 4-[(4-acetylphenyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)12-7-9-15(10-8-12)18-16(20)13-3-5-14(6-4-13)17(21)22-2/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQHNVVXGCKSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-acetylphenyl)carbamoyl)benzoate typically involves the reaction of 4-acetylphenyl isocyanate with methyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-acetylphenyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Methyl 4-((4-acetylphenyl)carbamoyl)benzoate has been studied for its potential anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrate that it exhibits cytotoxic effects at low concentrations, suggesting its potential as a therapeutic agent against malignancies.
| Study | Cancer Type | Result |
|---|---|---|
| Breast Cancer | Induces apoptosis at nanomolar concentrations | |
| Lung Cancer | Significant cytotoxicity observed |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression. For instance, studies have shown that it can selectively inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antimicrobial agents.
Case Study 1: Cytotoxicity Against Tumor Cells
A study conducted on various tumor cell lines revealed that this compound exhibited potent cytotoxic effects. The mechanism was linked to the induction of apoptotic pathways, characterized by morphological changes in the treated cells.
Case Study 2: Enzyme Inhibition and Diabetes Management
Research focused on the inhibition of PTP1B by this compound showed promising results in enhancing insulin signaling, indicating potential applications in diabetes management. The selectivity for PTP1B over other phosphatases suggests a targeted approach to improving metabolic health.
Mechanism of Action
The mechanism of action of Methyl 4-((4-acetylphenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-methylphenyl)carbamoyl)benzoate
- Methyl 4-((4-chlorophenyl)carbamoyl)benzoate
- Methyl 4-((4-nitrophenyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((4-acetylphenyl)carbamoyl)benzoate is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Methyl 4-((4-acetylphenyl)carbamoyl)benzoate, with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure allows it to interact with specific biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors within biological systems. The compound's structure facilitates binding to these molecular targets, leading to modulation of their activity. This interaction can result in inhibition or alteration of signaling pathways, which is significant in therapeutic contexts such as anti-inflammatory and analgesic effects.
Applications in Research and Medicine
This compound has been explored for various applications:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its action on specific inflammatory pathways.
- Analgesic Effects : Research indicates potential use in pain management due to its interaction with pain receptors.
- Enzyme Inhibition : It has been utilized in studying enzyme interactions, particularly in the context of drug design and development.
Study on Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of related compounds, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. The results demonstrated a significant reduction in cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
Enzyme Interaction Studies
Research conducted on the compound's interaction with specific enzymes revealed that it acts as an inhibitor for certain protein targets. This was confirmed through surface plasmon resonance (SPR) assays, which showed a direct binding affinity between the compound and the enzyme active sites . Additionally, molecular dynamics simulations provided insights into the binding mechanisms and stability of these interactions over time.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis was performed against structurally similar compounds. The findings indicated that while other derivatives exhibited some biological activity, this compound displayed superior potency in inhibiting target enzymes due to its unique acetyl group configuration .
| Compound Name | Structure | Biological Activity | Potency |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, analgesic | High |
| Methyl 4-((4-methylphenyl)carbamoyl)benzoate | N/A | Moderate | Moderate |
| Methyl 4-((4-chlorophenyl)carbamoyl)benzoate | N/A | Low | Low |
| Methyl 4-((4-nitrophenyl)carbamoyl)benzoate | N/A | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
